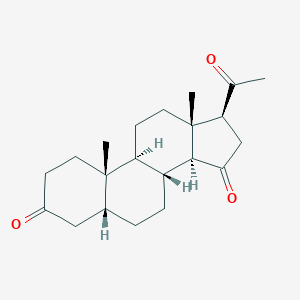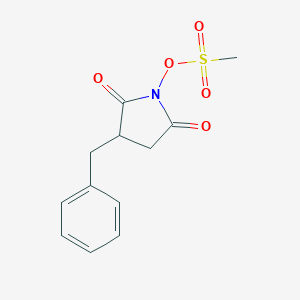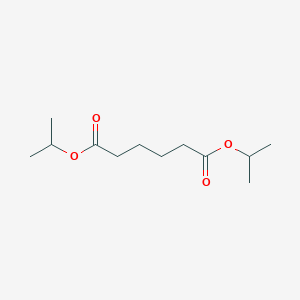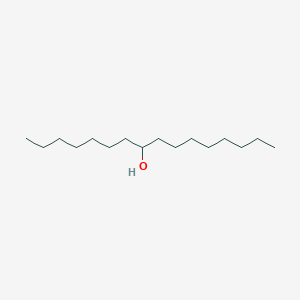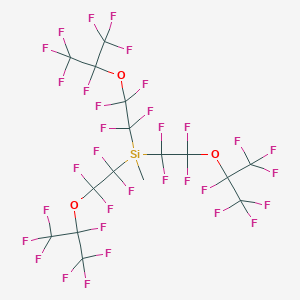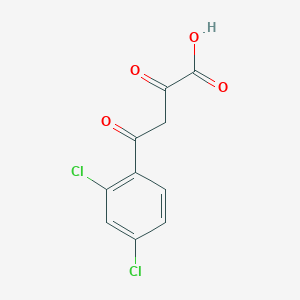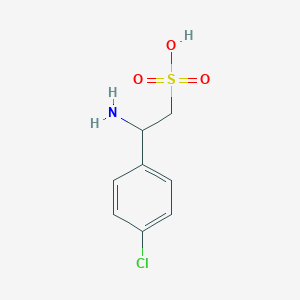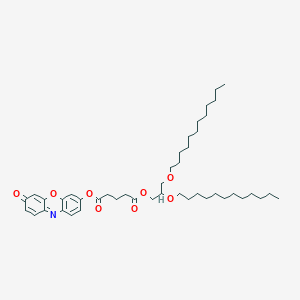![molecular formula C18H23NO2 B033935 4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol CAS No. 101686-63-9](/img/structure/B33935.png)
4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine is an organic compound that features a phenoxy group linked to a hydroxybenzyl moiety and an N-methylbutylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzyl alcohol with a suitable phenol derivative under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then alkylated using N-methylbutylamine in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxybenzyl group to a benzyl alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the nuclear factor kappa B (NF-κB) signaling pathway and the c-Jun N-terminal kinase (JNK) pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl moiety and exhibits similar biological activities.
4-Hydroxybenzoic acid: Another related compound with applications in food, cosmetics, and pharmaceuticals.
Uniqueness
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. Its combination of a phenoxy group with a hydroxybenzyl moiety and an N-methylbutylamine chain makes it a versatile compound for various applications.
Properties
CAS No. |
101686-63-9 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol |
InChI |
InChI=1S/C18H23NO2/c1-19-12-4-5-13-21-18-7-3-2-6-16(18)14-15-8-10-17(20)11-9-15/h2-3,6-11,19-20H,4-5,12-14H2,1H3 |
InChI Key |
OAXQKMWMVBGUJZ-UHFFFAOYSA-N |
SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=C(C=C2)O |
Canonical SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=C(C=C2)O |
Key on ui other cas no. |
101686-63-9 |
Synonyms |
4-(2-(4-hydroxybenzyl)-phenoxy)-N-methylbutylamine HBPM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


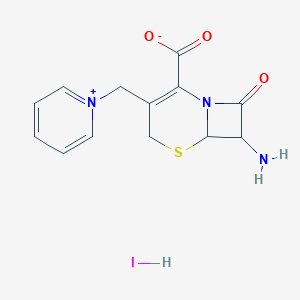
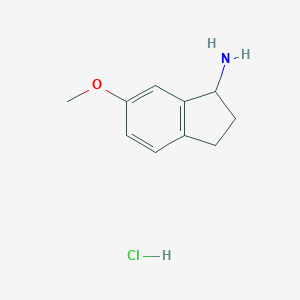
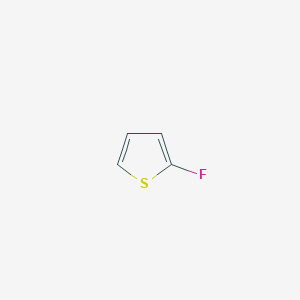
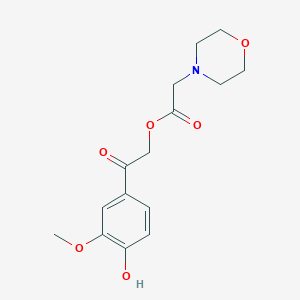
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
